Nangibotide - 2014384-91-7

Nangibotide

Catalog Number: EVT-14047288
CAS Number: 2014384-91-7
Molecular Formula: C54H83N15O21S2
Molecular Weight: 1342.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nangibotide is under investigation in clinical trial NCT04055909 (Efficacy, Safety and Tolerability of Nangibotide in Patients With Septic Shock).
Nangibotide is a synthetic and inhibitory triggering receptor expressed on myeloid cells-1 (TREM-1) peptide, with potential anti-inflammatory and immunomodulatory activities. Upon administration, nangibotide binds to TREM-1 ligand and inhibits the binding of the TREM-1 ligand to TREM-1. This blocks the TREM-1-mediated amplification of innate immunity signaling, and prevents the production of pro-inflammatory mediators and inflammation. TREM-1, an immune-receptor expressed in neutrophils, mature monocytes, macrophages, natural killer (NK) cells and endothelial cells, is up-regulated following Toll-Like Receptors (TLR) or NOD-like receptors (NLR) signaling. It plays a key role in the amplification of inflammatory and innate immune responses.
Overview

Nangibotide is a chemically synthesized peptide, specifically a 12-amino acid fragment derived from the TREM-like transcript-1 protein, which belongs to the triggering receptor expressed on myeloid cells-1 family. This peptide has gained attention for its potential therapeutic applications in treating sepsis and other inflammatory diseases by acting as a decoy receptor that modulates the TREM-1 pathway, which is crucial in immune response regulation .

Source and Classification

Nangibotide is classified as a peptide drug and is synthesized through solid-phase peptide synthesis techniques. It has been evaluated in clinical trials for its safety and efficacy in treating septic shock and inflammatory conditions, showing promising results in modulating immune responses .

Synthesis Analysis

Methods and Technical Details

The synthesis of nangibotide involves several key steps:

  1. Resin Preparation: The process begins with the swelling of MBHA resin in dimethylformamide for 30 minutes.
  2. Amino Acid Coupling: Fmoc-protected amino acids are activated using diisopropylcarbodiimide and OxymaPure, then coupled to the resin. Each coupling step is followed by deprotection using a piperidine solution.
  3. Peptide Elongation: The elongation of the peptide chain continues with the addition of further amino acids until the desired sequence is achieved.
  4. Cleavage and Precipitation: The completed peptide is cleaved from the resin using a trifluoroacetic acid-based solution at low temperatures to prevent degradation. The crude product is then precipitated using diisopropyl ether, yielding a final product with a purity of about 61% .
Molecular Structure Analysis

Structure and Data

Nangibotide's molecular structure consists of a sequence of twelve amino acids that interact with TREM-1, inhibiting its signaling pathway. The specific sequence contributes to its ability to act as a ligand-trapping molecule. The molecular weight of nangibotide is approximately 1,500 Da, and its chemical formula can be represented as C₆₇H₁₁₃N₁₉O₁₈S .

Chemical Reactions Analysis

Reactions and Technical Details

Nangibotide primarily functions through its interaction with TREM-1, where it binds to the receptor and prevents its activation by endogenous ligands such as high mobility group box 1 protein. This inhibition leads to a reduction in pro-inflammatory cytokine secretion, which is critical in managing conditions like sepsis . The biochemical interactions can be summarized as follows:

  • Binding Reaction: Nangibotide binds to TREM-1, preventing ligand-receptor interactions.
  • Inhibition Reaction: This binding inhibits downstream signaling cascades that lead to inflammation.
Mechanism of Action

Process and Data

The mechanism of action for nangibotide involves its role as an antagonist to TREM-1. By binding to this receptor, nangibotide effectively blocks its activation by endogenous ligands, thereby modulating inflammatory responses. This action helps reduce excessive inflammation associated with septic shock and other inflammatory diseases:

  1. Ligand Trapping: Nangibotide acts as a decoy receptor that captures ligands meant for TREM-1.
  2. Signal Modulation: By preventing TREM-1 activation, nangibotide reduces the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6, which are pivotal in sepsis pathology .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Nangibotide exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 1,500 Da.
  • Solubility: Soluble in common organic solvents like dimethylformamide and dimethyl sulfoxide.
  • Stability: Stability under physiological conditions has been validated through pharmacokinetic studies showing consistent blood concentrations during clinical trials .
Applications

Scientific Uses

Nangibotide has been investigated primarily for its therapeutic potential in treating sepsis and septic shock due to its ability to modulate immune responses effectively. Clinical trials have demonstrated its efficacy in reducing inflammatory markers and improving patient outcomes in septic conditions. Additionally, it holds promise for broader applications in managing other inflammatory diseases such as COVID-19 .

Introduction to Nangibotide in the Context of Immune Modulation

Nangibotide (molecular weight: 1342.5 g/mol, CAS: 2014384-91-7) is a chemically synthesized 12-amino-acid peptide (sequence: H-Leu-Gln-Glu-Glu-Asp-Ala-Gly-Glu-Tyr-Gly-Cys-Met-NH₂) derived from the extracellular domain of TREM-like transcript-1 (TLT-1) [1] [4]. As a first-in-class inhibitor of the Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1), it represents a novel immunomodulatory strategy designed to counteract hyperinflammation in acute syndromes like septic shock without compromising pathogen clearance [1] [6]. Its development marks a shift from broad immunosuppression toward precision targeting of innate immune amplification pathways.

Role of TREM-1 in Innate Immunity and Inflammatory Amplification

TREM-1 is an immunoglobulin superfamily receptor (30 kDa glycoprotein) primarily expressed on neutrophils, monocytes, macrophages, and microglia [2] [3] [8]. It functions as a critical amplifier of the innate immune response:

  • Synergistic Signaling: TREM-1 lacks intrinsic signaling capability and couples with the adaptor protein DAP12. Upon ligand binding, it initiates a phosphorylation cascade (Syk-PI3K/Akt, ERK/MAPK, NF-κB) that synergizes with Toll-like receptor (TLR) pathways. Co-activation amplifies pro-inflammatory cytokine/chemokine production (e.g., TNF-α, IL-1β, IL-6) by 25-fold compared to TLR activation alone [3] [8].
  • Ligand Diversity: TREM-1 recognizes multiple endogenous ligands released during cellular stress or infection (Table 1). Key ligands include:

Table 1: Endogenous Ligands of TREM-1

LigandOriginPathophysiological RoleBinding Evidence
PGLYRP1 (Tag7)Neutrophil granulesBinds bacterial peptidoglycan; complex activates TREM-1Affinity chromatography; mass spectrometry [3]
Extracellular ActinReleased from damaged cellsPlatelet-derived DAMP in sepsisCo-localization studies; LP17 inhibition [2] [5]
HMGB1Necrotic cells/activated myeloid cellsNuclear DAMP; promotes cytokine stormsSPR (KD 35.4 × 10⁻⁶ M) [2] [5]
eCIRPHypothermic/stressed cellsInduces sepsis-like lung injurySPR (KD 11.7 × 10⁻⁸ M); FRET analysis [3]
HSP70Stressed/necrotic cellsChaperone protein; inflammatory roleSepharose column binding [2]
  • Soluble TREM-1 (sTREM-1): A diagnostic/prognostic biomarker released via metalloproteinase cleavage (e.g., MMP-9) or alternative splicing. Elevated serum sTREM-1 correlates with sepsis severity, organ dysfunction, and mortality [6] [8].

Rationale for Targeting TREM-1 in Sepsis and Acute Inflammatory Syndromes

Sepsis involves a maladaptive host response to infection, characterized by uncontrolled inflammation, vascular dysfunction, and organ failure. TREM-1 is a pivotal mediator:

  • Pathogenic Amplification: During the "genomic storm" of septic shock, TREM-1 is among the most upregulated pathways. Excessive signaling drives a hyperinflammatory state, endothelial leakage, and coagulopathy [1] [2].
  • Preclinical Validation: Genetic deletion of TREM-1 (Trem1⁻/⁻ mice) or inhibition with decoy peptides (e.g., LP17) improves survival in sepsis models without impairing bacterial clearance [2] [3].
  • Clinical Correlation: High sTREM-1 levels predict mortality in septic shock patients. Prior therapeutic failures targeting isolated pathways (e.g., endotoxin, TLRs) underscore the need for downstream amplifiers like TREM-1 [1] [6].

Table 2: Preclinical Evidence Supporting TREM-1 Inhibition in Sepsis

Model SystemInterventionKey OutcomesReference
Mouse CLP Polymicrobial SepsisLR17 (murine analog)↓ TNF-α/IL-10; ↑ bacterial clearance; ↑ survival [7] [1]
Porcine PeritonitisLR12 (porcine analog)↓ Noradrenaline requirement; ↓ organ damage [1] [1]
Primate EndotoxemiaNangibotide (LR12)↓ Hypotension; ↓ inflammatory cytokines [1] [1]
Myocardial I/R InjuryLR12↓ Infarct size; ↑ cardiac function [1] [1]

Emergence of Nangibotide as a First-in-Class TREM-1 Inhibitor

Nangibotide was rationally designed based on the conserved ligand-binding domain of TLT-1, a natural TREM-1 regulator [4] [7]. Its mechanism involves:

  • Decoy Receptor Function: Competes with membrane-bound TREM-1 for ligand binding (e.g., PGLYRP1, HMGB1), disrupting signal amplification [4] [6].
  • Dose-Dependent Pharmacokinetics: Phase I studies in healthy volunteers demonstrated linear PK (clearance: 6.6 L kg⁻¹ h⁻¹ for 70 kg subject; half-life: ~3 min), rapid distribution in blood/interstitial fluid, and absence of antidrug antibodies [1].
  • Clinical Translation:
  • Phase IIa (Septic Shock): Biomarker-driven response; organ function improvement linked to high sTREM-1 subgroups [4].
  • Phase IIb ASTONISH (NCT04055909): Confirmed efficacy in 50% of patients with high baseline sTREM-1. Significant improvement in SOFA scores (respiratory, cardiovascular, renal) and trend toward reduced 28-day mortality [6].

Table 3: Key Efficacy Endpoints from ASTONISH Phase IIb Trial [6]

EndpointHigh sTREM-1 Subgroup (Nangibotide vs. Placebo)Statistical Significance
Δ SOFA Score (Day 5)Greater improvementP < 0.05
Cardiovascular SOFAImprovedP < 0.05
Renal SOFAImprovedP < 0.05
28-Day MortalityTrend toward reductionNot significant (trend)
Alive & Organ Support-Free (Day 28)Higher proportionNot significant (trend)

Nangibotide has received FDA Fast Track and EMA PRIME designation, underscoring its potential as the first mechanism-based therapy for septic shock [6] [7]. Ongoing studies explore applications in COVID-19 (ESSENTIAL trial), myocardial infarction, and chronic inflammatory diseases.

Properties

CAS Number

2014384-91-7

Product Name

Nangibotide

IUPAC Name

(4S)-4-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C54H83N15O21S2

Molecular Weight

1342.5 g/mol

InChI

InChI=1S/C54H83N15O21S2/c1-25(2)19-29(55)47(83)65-32(9-13-38(56)71)50(86)66-33(10-14-39(57)72)51(87)67-34(12-16-43(77)78)52(88)69-36(21-44(79)80)53(89)61-26(3)46(82)59-22-40(73)62-31(11-15-42(75)76)49(85)68-35(20-27-5-7-28(70)8-6-27)48(84)60-23-41(74)63-37(24-91)54(90)64-30(45(58)81)17-18-92-4/h5-8,25-26,29-37,70,91H,9-24,55H2,1-4H3,(H2,56,71)(H2,57,72)(H2,58,81)(H,59,82)(H,60,84)(H,61,89)(H,62,73)(H,63,74)(H,64,90)(H,65,83)(H,66,86)(H,67,87)(H,68,85)(H,69,88)(H,75,76)(H,77,78)(H,79,80)/t26-,29-,30-,31-,32-,33-,34-,35-,36-,37-/m0/s1

InChI Key

JLOOQDWHNKOITN-DAHMAOPXSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CS)C(=O)NC(CCSC)C(=O)N)N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.